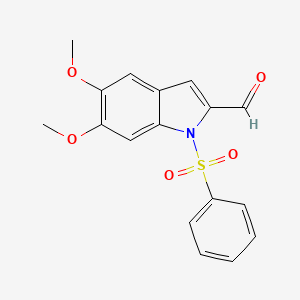![molecular formula C18H25BrN2O2 B15332346 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural motif. The compound contains a bromophenyl group attached to a spirocyclic nonane ring system, which includes two nitrogen atoms. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of a bromophenyl derivative with a spirocyclic amine. The reaction conditions often include the use of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the phenyl ring.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like Oxone® in formic acid can be used for oxidative cyclizations.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinone-like structures .
Applications De Recherche Scientifique
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound can bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates. The Boc group helps in stabilizing the compound and preventing unwanted side reactions during these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic amines and bromophenyl derivatives, such as:
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an oxygen atom in the spirocyclic ring.
7-(4-Methylphenyl)-2,7-diazaspiro[3.5]nonane: A similar compound with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the Boc group, which provides stability during synthetic procedures. These features make it a versatile building block in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H25BrN2O2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
tert-butyl 7-(4-bromophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
Clé InChI |
JCVGGEFEPLINOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
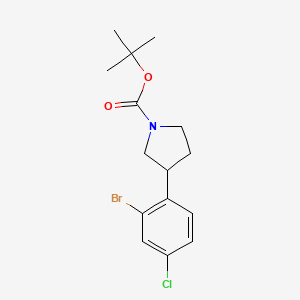

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)


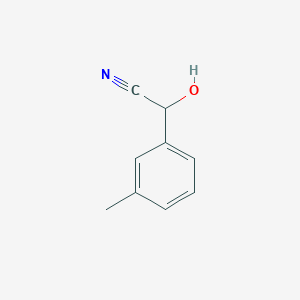
![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)
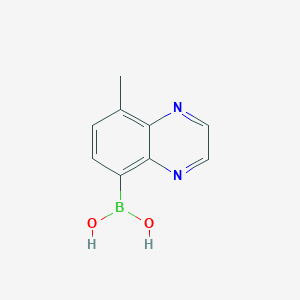
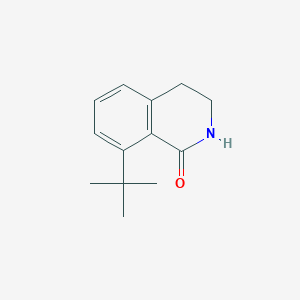
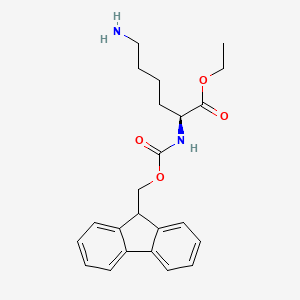
![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)

